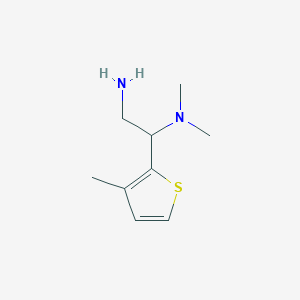

N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

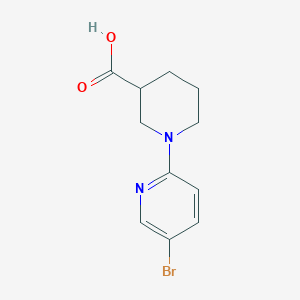

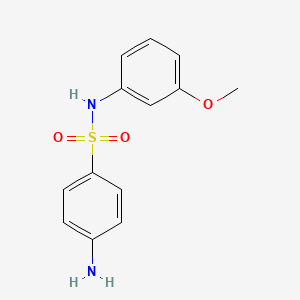

The compound N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine is a derivative of ethanediamine, where the nitrogen atoms are substituted with methyl groups and a 3-methyl-2-thienyl moiety. This structure suggests potential for complexation with metals and interesting reactivity due to the presence of the thienyl group, which is a sulfur-containing heterocycle.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine, they do provide insight into the reactivity of related ethanediamine complexes. For instance, the oxidation of bis(1,2-ethanediamine)(sarcosinato)cobalt(III) ion with thionyl chloride in dimethylformamide results in the formation of a N-methylthiooxamato complex . This suggests that similar conditions could potentially be used to synthesize related compounds, including those with N~1~,N~1~-dimethyl substitutions.

Molecular Structure Analysis

The molecular structure of N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine is not directly analyzed in the provided papers. However, the structure of related cobalt(III) complexes with ethanediamine ligands has been studied, indicating that these complexes can adopt stereochemically rigid configurations . This implies that the N~1~,N~1~-dimethylated ethanediamine could also form stable complexes with a defined geometry.

Chemical Reactions Analysis

The papers discuss the reactivity of cobalt(III) complexes with ethanediamine ligands. For example, the hydrolysis of [N,N-bis(2-aminoethyl)-1,2-ethanediamine]bis(solvent)cobalt(III) is pH and temperature-dependent, with different rates of reaction observed for different leaving sites . This suggests that the N~1~,N~1~-dimethylated analogue might also exhibit interesting reactivity patterns, particularly in the presence of cobalt(III) and under varying pH and temperature conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine are not directly reported in the papers. However, the studies on related cobalt(III) complexes provide some context. The pH-dependent hydrolysis of these complexes indicates that the physical and chemical properties of the N~1~,N~1~-dimethylated compound could be influenced by pH, and its solubility and stability might vary with the solvent used . The presence of the thienyl group could also contribute to the compound's electronic properties and its interaction with other chemical species.

Propriétés

IUPAC Name |

N,N-dimethyl-1-(3-methylthiophen-2-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-7-4-5-12-9(7)8(6-10)11(2)3/h4-5,8H,6,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHCJTMLKPDFJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid](/img/structure/B1284893.png)

![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)

![1-[(4-Aminophenyl)carbonyl]piperidin-4-ol](/img/structure/B1284946.png)

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)